molecular formula C15H27N3O B12940647 1-[2-(Decylamino)-1H-imidazol-5-yl]ethan-1-one CAS No. 88723-20-0

1-[2-(Decylamino)-1H-imidazol-5-yl]ethan-1-one

Cat. No.: B12940647
CAS No.: 88723-20-0
M. Wt: 265.39 g/mol
InChI Key: RXPIVYFCYSAOGA-UHFFFAOYSA-N
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Description

1-(2-(Decylamino)-1H-imidazol-4-yl)ethanone is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Decylamino)-1H-imidazol-4-yl)ethanone typically involves the reaction of an imidazole derivative with a decylamine. One common method is the alkylation of imidazole with a decylamine in the presence of a suitable base, such as sodium hydride or potassium carbonate, under reflux conditions. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Decylamino)-1H-imidazol-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced imidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the decylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like halides, amines, and thiols in the presence of bases or catalysts.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(Decylamino)-1H-imidazol-4-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials, catalysts, and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(2-(Decylamino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The decylamino group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-(2-(Octylamino)-1H-imidazol-4-yl)ethanone
  • 1-(2-(Dodecylamino)-1H-imidazol-4-yl)ethanone
  • 1-(2-(Hexylamino)-1H-imidazol-4-yl)ethanone

Comparison: 1-(2-(Decylamino)-1H-imidazol-4-yl)ethanone is unique due to its specific decylamino group, which imparts distinct physicochemical properties compared to its analogs with different alkyl chain lengths. The decyl chain provides an optimal balance between hydrophobicity and molecular size, potentially enhancing its biological activity and membrane permeability. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

88723-20-0

Molecular Formula

C15H27N3O

Molecular Weight

265.39 g/mol

IUPAC Name

1-[2-(decylamino)-1H-imidazol-5-yl]ethanone

InChI

InChI=1S/C15H27N3O/c1-3-4-5-6-7-8-9-10-11-16-15-17-12-14(18-15)13(2)19/h12H,3-11H2,1-2H3,(H2,16,17,18)

InChI Key

RXPIVYFCYSAOGA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC1=NC=C(N1)C(=O)C

Origin of Product

United States

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